Elevated Topological Polar Surface Area Relative to Des-Methoxy Analog Differentiates CNS Permeability Profile
The 6-methoxy substituent increases the topological polar surface area (TPSA) of the target compound to 37.4 Ų, compared with 28.2 Ų for the des-methoxy analog 2-(piperazin-1-yl)quinoline (Quipazine), representing a 32.6% increase [1][2]. For CNS drug candidates, TPSA values below 60–70 Ų are generally associated with favorable BBB penetration, while values above this threshold predict poor CNS exposure. The intermediate TPSA of 6-methoxy-2-piperazin-1-yl-quinoline (37.4 Ų) positions it in a range that balances CNS permeability with enhanced aqueous solubility compared to the more lipophilic des-methoxy analog [3].
| Evidence Dimension | Topological Polar Surface Area (TPSA) – determinant of BBB permeability and aqueous solubility |
|---|---|
| Target Compound Data | 37.4 Ų (computed by Cactvs 3.4.6.11, PubChem) |
| Comparator Or Baseline | 2-(Piperazin-1-yl)quinoline (Quipazine): 28.2 Ų (computed by Cactvs 3.4.8.18, PubChem) |
| Quantified Difference | +9.2 Ų absolute (+32.6% increase), consistent with the addition of one methoxy oxygen contributing approximately 9–10 Ų to TPSA |
| Conditions | In silico computed property; Cactvs algorithm via PubChem (release 2019.06.18 / 2025.04.14) |
Why This Matters
This TPSA differential directly impacts the predicted CNS multiparameter optimization (MPO) score, enabling medicinal chemists to select the methoxy-substituted scaffold when a more balanced CNS penetration/solubility profile is required versus the highly permeable but less soluble Quipazine scaffold.
- [1] PubChem CID 21680420. 6-Methoxy-2-piperazin-1-yl-quinoline. Computed Properties: Topological Polar Surface Area 37.4 Ų. National Center for Biotechnology Information. View Source
- [2] PubChem CID 5011. Quipazine (2-(piperazin-1-yl)quinoline). Computed Properties: Topological Polar Surface Area 28.2 Ų. National Center for Biotechnology Information. View Source
- [3] Raza A, Chaudhary J, Khan AA, Singh M, Kumar D, Malik A, Wadhwa P. Exploring molecular interactions and ADMET profiles of novel MAO-B inhibitors: toward effective therapeutic strategies for neurodegenerative disorders. J Umm Al-Qura Univ App Sci. 2024;10:111. (Study demonstrates relevance of TPSA-guided CNS optimization using 6-methoxy-2-piperazinyl-quinoline scaffold). View Source
